molecular formula C6H7ClO3 B144398 4-(2-Chloroacetyl)oxolan-2-one CAS No. 131953-06-5

4-(2-Chloroacetyl)oxolan-2-one

Cat. No.: B144398
CAS No.: 131953-06-5
M. Wt: 162.57 g/mol
InChI Key: MUCZGZBODIABCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Chloroacetyl)oxolan-2-one is a bicyclic compound featuring a tetrahydrofuran-2-one (oxolan-2-one) ring substituted at the 4-position with a 2-chloroacetyl group. The chloroacetyl moiety introduces significant electrophilic character, making this compound a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its reactivity stems from the labile chlorine atom and the ketone functionality, enabling participation in nucleophilic substitution, condensation, and cyclization reactions.

Properties

CAS No.

131953-06-5

Molecular Formula

C6H7ClO3

Molecular Weight

162.57 g/mol

IUPAC Name

4-(2-chloroacetyl)oxolan-2-one

InChI

InChI=1S/C6H7ClO3/c7-2-5(8)4-1-6(9)10-3-4/h4H,1-3H2

InChI Key

MUCZGZBODIABCQ-UHFFFAOYSA-N

SMILES

C1C(COC1=O)C(=O)CCl

Canonical SMILES

C1C(COC1=O)C(=O)CCl

Synonyms

2(3H)-Furanone, 4-(chloroacetyl)dihydro- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Data Table: Comparative Analysis of Oxolan-2-one Derivatives

Compound CAS Number Molecular Weight Substituent Reactivity Profile Key Applications
This compound Not provided ~178.59* –COCH₂Cl Nucleophilic acylation Pharma intermediates
4-(Chloromethyl)oxolan-2-one 2463-45-8 136.57 –CH₂Cl SN2 alkylation Polymer synthesis
Pilocarpine (PIL) 92-13-7 244.29 –CH₂(imidazole) Cholinergic agonism Glaucoma treatment
5-(Bromomethyl)oxolan-2-one Not provided 181.01 –CH₂Br Alkylation reactions Organic synthesis

*Calculated based on formula C₆H₇ClO₃.

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